5-O-Methylgenistein

Catalog No.
S1899615
CAS No.
4569-98-6
M.F
C16H12O5
M. Wt
284.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-O-Methylgenistein

CAS Number

4569-98-6

Product Name

5-O-Methylgenistein

IUPAC Name

7-hydroxy-3-(4-hydroxyphenyl)-5-methoxychromen-4-one

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

InChI

InChI=1S/C16H12O5/c1-20-13-6-11(18)7-14-15(13)16(19)12(8-21-14)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3

InChI Key

YSINCDVRUMTOPK-UHFFFAOYSA-N

SMILES

COC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=C(C=C3)O)O

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=C(C=C3)O)O

5-O-Methylgenistein is an O-methylated derivative of genistein, a well-known isoflavone. Its chemical formula is C₁₆H₁₂O₅, and it features a methoxy group at the 5-position of the flavonoid structure. This modification enhances its lipophilicity and affects its solubility in water, which can influence its biological activities and pharmacokinetics .

The primary chemical reaction involving 5-O-Methylgenistein is methylation, which can occur through various pathways. Methylation typically involves the transfer of a methyl group from a donor molecule (often S-adenosylmethionine) to the hydroxyl groups of phenolic compounds. In the case of 5-O-Methylgenistein, this process can be catalyzed by O-methyltransferases, leading to enhanced stability and altered reactivity compared to non-methylated flavonoids .

5-O-Methylgenistein exhibits a range of biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, contributing to cellular protection against oxidative stress .
  • Estrogenic Activity: Similar to other isoflavones, it can bind to estrogen receptors and may exhibit phytoestrogenic effects, potentially influencing hormonal activity in humans .
  • Anti-cancer Potential: Preliminary studies suggest that 5-O-Methylgenistein may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Several methods exist for synthesizing 5-O-Methylgenistein:

  • Natural Extraction: It can be isolated from plant sources such as Maackia amurensis and Ormosia excelsa through solvent extraction techniques.
  • Chemical Synthesis: Laboratory synthesis may involve the methylation of genistein using methylating agents like dimethyl sulfate or methyl iodide under basic conditions. Such synthetic routes allow for controlled production and modification of the compound .

The applications of 5-O-Methylgenistein extend into various fields:

  • Nutraceuticals: Due to its antioxidant and estrogenic properties, it is explored as a dietary supplement for health benefits related to hormonal balance and oxidative stress reduction.
  • Pharmaceuticals: Its potential anti-cancer properties make it a candidate for drug development aimed at treating hormone-related cancers .
  • Cosmetics: The antioxidant properties are also leveraged in cosmetic formulations targeting skin protection against oxidative damage.

Research indicates that 5-O-Methylgenistein interacts with several biological targets:

  • Estrogen Receptors: Its binding affinity to estrogen receptors has been studied to understand its role in modulating estrogenic activity.
  • Cell Signaling Pathways: It may influence various signaling pathways associated with cell proliferation and apoptosis, particularly in cancer cells .

Several compounds share structural similarities with 5-O-Methylgenistein. Here’s a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsBiological ActivityUnique Features
GenisteinUnmethylated isoflavoneAntioxidant, anti-cancerBase compound for methylation
Biochanin A7-hydroxyisoflavoneAntioxidant, estrogenicHydroxyl group at position 7
5-O-MethylquercetinO-methylated flavonoidAntioxidant, anti-inflammatoryDifferent substitution pattern
5-O-MethylmyricetinO-methylated flavonoidAntioxidant, potential anti-cancerUnique structure affecting solubility

5-O-Methylgenistein, also known as Isoprunetin, belongs to the class of isoflavonoids and represents an O-methylated derivative of the parent compound genistein [1] [2]. The compound possesses the systematic International Union of Pure and Applied Chemistry name 7-hydroxy-3-(4-hydroxyphenyl)-5-methoxychromen-4-one, reflecting its complete structural characterization [3] [4] [5].

The molecular framework consists of a benzopyran-4-one backbone characteristic of isoflavones, with the distinctive 3-aryl substitution pattern that differentiates isoflavones from their flavone counterparts [5] [6]. The molecular formula C₁₆H₁₂O₅ corresponds to an exact mass of 284.068473 Da, with a standard molecular weight of 284.26 g/mol [2] [7]. The compound is registered under Chemical Abstracts Service number 4569-98-6 and bears the International Chemical Identifier Key YSINCDVRUMTOPK-UHFFFAOYSA-N [3] [8].

The structural architecture encompasses three distinct ring systems: the A-ring (resorcinol-type), the C-ring (γ-pyrone), and the B-ring (4-hydroxyphenyl moiety) [5] [7]. The methoxy substituent at position 5 represents the primary structural modification from the parent genistein molecule, while hydroxyl groups at positions 7 and 4′ remain unmodified [1] [9]. This specific substitution pattern confers unique physicochemical properties and distinguishes the compound from other methylated isoflavone derivatives [10].

The Simplified Molecular Input Line Entry System representation COC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=C(C=C3)O)O provides a comprehensive linear notation of the molecular connectivity [8]. The compound exhibits no chiral centers, resulting in a single stereoisomeric form [11].

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for structural elucidation of 5-O-Methylgenistein, providing detailed information about both proton and carbon environments within the molecule [9] [10].

¹H Nuclear Magnetic Resonance spectroscopy reveals characteristic signal patterns that confirm the isoflavone structure and substitution pattern [9] [10]. The heterocyclic proton H-2 appears as a distinctive singlet in the downfield region at δ 7.92-8.16 ppm, consistent with the deshielding effect of the adjacent oxygen atom and carbonyl group [9] [10]. The A-ring aromatic protons H-6 and H-8 manifest as a combined two-proton singlet at δ 6.45-6.53 ppm, indicating the symmetrical substitution pattern around the central carbon bearing the methoxy group [9] [10].

The B-ring proton signals exhibit the characteristic pattern of a para-disubstituted benzene ring, with H-2′ and H-6′ appearing as a broad doublet at δ 7.40-7.42 ppm (J = 8.7-9.6 Hz), while H-3′ and H-5′ resonate as a broad doublet at δ 6.85-6.86 ppm with identical coupling constants [9] [10]. The 5-methoxy group provides a sharp three-proton singlet at δ 3.79-3.92 ppm, characteristic of aromatic methyl ether substituents [9] [10].

Exchangeable protons corresponding to the hydroxyl groups at positions 7 and 4′ appear as broad signals at approximately δ 12-13 ppm and δ 9-10 ppm, respectively, with chemical shifts dependent on solvent and concentration conditions [9] [10]. These signals are often suppressed in routine measurements due to rapid exchange with protic solvents [12].

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information through carbon chemical shift analysis [13]. The carbonyl carbon C-4 appears in the characteristic region for isoflavone ketones at approximately δ 182-184 ppm [14]. Aromatic carbon signals distribute across the δ 100-165 ppm range, with the methoxy-bearing carbon C-5 appearing around δ 160-165 ppm due to deshielding by the oxygen substituent [14]. The methoxy carbon itself resonates at approximately δ 60 ppm, typical for aromatic methyl ethers [14].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial structural confirmation through characteristic fragmentation pathways that are diagnostic for isoflavone compounds [15] [16]. Under electron ionization conditions, 5-O-Methylgenistein exhibits a molecular ion peak at m/z 284, corresponding to the intact molecular structure [1] [17].

The primary fragmentation mechanism involves retro-Diels-Alder cleavage of the heterocyclic C-ring, a characteristic reaction pathway for flavonoid compounds [18] [19] [20]. This process generates two diagnostic fragment ions: the A-ring fragment at m/z 167 and the B-ring fragment at m/z 118 [1] [16]. The retro-Diels-Alder fragmentation provides definitive information about the substitution patterns on both aromatic rings and serves as a reliable structural diagnostic tool [18] [21].

Additional fragmentation pathways include neutral losses characteristic of the functional groups present. Loss of a hydrogen radical yields the [M-1]⁺ ion at m/z 283, while loss of a methyl radical from the methoxy group produces an ion at m/z 269 [22]. The loss of a formyl group (CHO) generates a fragment at m/z 255, and loss of C₂H₆O produces an ion at m/z 238 [1].

Secondary fragmentation of the retro-Diels-Alder products provides additional structural information. The A-ring fragment at m/z 167 can undergo further fragmentation to yield ions at m/z 153 and 137, corresponding to losses of CH₂ and C₂H₆O, respectively [21] [22]. The B-ring fragment shows characteristic behavior consistent with para-hydroxylated aromatic systems [16].

Under electrospray ionization conditions in negative ion mode, deprotonated molecular ions [M-H]⁻ at m/z 283 represent the base peak, with subsequent fragmentation following similar retro-Diels-Alder pathways [23] [22]. The fragmentation behavior under different ionization conditions provides complementary structural information and enhances analytical confidence [21].

Physicochemical Properties

Solubility Characteristics

The solubility profile of 5-O-Methylgenistein reflects its amphiphilic nature, with significant implications for analytical procedures and potential biological applications [24] [25] [26]. The compound demonstrates practical insolubility in water, a characteristic attributed to its predominantly hydrophobic aromatic structure and limited hydrogen bonding capability [26].

In organic solvents, 5-O-Methylgenistein exhibits good to excellent solubility across a range of polarities [24]. Polar aprotic solvents such as dimethyl sulfoxide provide high solubility, with concentrations exceeding 10 millimolar readily achievable [24] [27]. This property makes dimethyl sulfoxide the preferred solvent for stock solution preparation in analytical and research applications [24].

Alcoholic solvents including methanol and ethanol demonstrate good solubility characteristics, facilitating extraction and purification procedures [28] [25]. The solubility in ethanol has been systematically studied, showing temperature-dependent behavior with enhanced dissolution at elevated temperatures [28]. Chloroform, dichloromethane, ethyl acetate, and acetone all provide suitable solubility for analytical applications [24].

The solubility enhancement in organic solvents compared to water can be attributed to favorable intermolecular interactions between the aromatic π-system of the compound and the solvent molecules, along with hydrogen bonding interactions involving the hydroxyl groups [28] [25]. The methoxy substitution contributes to the overall hydrophobic character while maintaining limited polar interaction capability [26].

pKa and Acid-Base Behavior

The acid-base properties of 5-O-Methylgenistein are determined by the ionizable hydroxyl groups at positions 7 and 4′, which exhibit distinct dissociation characteristics [29] [30]. Computational predictions indicate a primary pKa value of 6.65 ± 0.20, positioning the compound as a very weakly acidic substance under physiological conditions [29].

The phenolic hydroxyl groups demonstrate different acidity levels due to their distinct electronic environments [30]. The 7-hydroxyl group, positioned on the chromone ring system, experiences enhanced acidity due to resonance stabilization of the conjugate base through delocalization across the extended π-system [30]. In contrast, the 4′-hydroxyl group on the B-ring exhibits typical phenolic acidity characteristics [30].

Comparative analysis with the parent compound genistein reveals that the 5-methoxy substitution modifies the electronic distribution and consequently affects the pKa values [30]. The electron-donating nature of the methoxy group increases electron density on the aromatic system, resulting in slightly reduced acidity compared to genistein [30].

The acid-base equilibria influence various physicochemical properties including solubility, stability, and intermolecular interactions [26] [29]. Under physiological pH conditions (pH 7.4), the compound exists predominantly in its neutral form, with limited ionization contributing to its hydrophobic character [26] [29].

At elevated pH values, deprotonation of the hydroxyl groups increases the hydrophilic character and enhances water solubility through the formation of phenolate anions [29]. This pH-dependent solubility behavior has implications for analytical procedures and potential pharmaceutical formulations [25] [29].

Methylation Mechanisms in Isoflavonoid Biosynthesis

The formation of 5-O-Methylgenistein represents a sophisticated example of regiospecific methylation within the broader framework of isoflavonoid biosynthesis. Methylation mechanisms in isoflavonoid biosynthesis are fundamentally dependent on S-adenosyl-L-methionine-dependent O-methyltransferases, which catalyze the transfer of methyl groups to specific hydroxyl positions on the isoflavonoid backbone [1] [2].

Plant O-methyltransferases are classified into two major structural types based on their molecular architecture and cofactor requirements [3] [4]. Type I O-methyltransferases are cation-independent enzymes with molecular weights ranging from 38-43 kilodaltons, exemplified by 5-hydroxyconiferaldehyde O-methyltransferases (CAldOMTs) and related flavonoid methyltransferases [5]. In contrast, Type II O-methyltransferases are cation-dependent enzymes with smaller molecular weights of 23-27 kilodaltons, typified by caffeoyl-coenzyme A O-methyltransferases [6] [3].

The methylation mechanism proceeds through a sequential bireactant binding mechanism where S-adenosyl-L-methionine serves as the universal methyl donor [7]. Kinetic analysis of isoflavone 5-O-methyltransferase from Lupinus luteus demonstrated that the enzyme follows an ordered Bi Bi mechanism, where S-adenosyl-L-methionine binds first to the enzyme, followed by the isoflavone substrate [7]. Product inhibition studies revealed competitive inhibition between S-adenosyl-L-methionine and S-adenosyl-L-homocysteine, and noncompetitive inhibition between the isoflavone substrate and either S-adenosyl-L-homocysteine or the methylated product [7].

Regiospecificity in isoflavonoid methylation is determined by the three-dimensional structure of the enzyme active site, which positions the substrate hydroxyl groups relative to the methyl donor [8] [9]. The substrate-binding pocket architecture dictates whether methylation occurs at the 4', 5, or 7 positions of the isoflavone nucleus [10] [8]. Structural studies have revealed that small topological changes in otherwise highly conserved three-dimensional structures are sufficient to differentiate between enzymatic generalists and specialists in plant natural product methylation [6].

Methyltransferase TypeMolecular Weight (kDa)Metal CofactorSAM Binding ModeSubstrate SpecificityKinetic MechanismRepresentative Enzyme
Type I (Cation-independent)38-43None requiredExtended conformationBroad (phenylpropanoids)Sequential Bi BiCAldOMT/COMT
Type II (Cation-dependent)23-27Mg²⁺, Mn²⁺Bent conformationNarrow (CoA esters)Ordered Bi BiCCoAOMT
Radical SAM methyltransferase35-45Fe-S clusterRadical cleavageHighly specificRadical mechanismTbtI
Small molecule OMT25-35Zn²⁺ (GmIOMT1)Induced-fit mechanismVariableRandom sequentialGmIOMT1

Enzymatic O-Methyltransferase Activity

The enzymatic machinery responsible for 5-O-Methylgenistein biosynthesis centers on isoflavone 5-O-methyltransferase (I5OMT), a specialized enzyme that catalyzes the position-specific methylation of the 5-hydroxyl group of genistein and related substituted isoflavones [7]. This enzyme was first characterized from the roots of yellow lupin (Lupinus luteus), where it was purified 810-fold through a combination of ammonium sulfate precipitation, gel filtration, and ion-exchange chromatography [7].

Isoflavone 5-O-methyltransferase exhibits strict regiospecificity for the 5-position hydroxyl group, distinguishing it from other isoflavonoid O-methyltransferases that target the 4' or 7 positions [1] [11]. The enzyme demonstrates a pH optimum of 7.0 in phosphate buffer, an apparent isoelectric point of 5.2, and a molecular weight of 55,000 daltons [7]. Notably, the enzyme shows no requirement for magnesium ions, unlike many other plant O-methyltransferases, but is inhibited by various sulfhydryl group reagents, indicating the importance of cysteine residues for catalytic activity [7].

The catalytic mechanism of I5OMT follows an ordered sequential pathway where S-adenosyl-L-methionine binds to the enzyme first, creating a binary complex that subsequently accommodates the isoflavone substrate [7]. Substrate interaction kinetics reveal converging lines in double reciprocal plots, consistent with a sequential bireactant binding mechanism rather than a ping-pong mechanism [7]. The enzyme exhibits product inhibition patterns where S-adenosyl-L-homocysteine acts as a competitive inhibitor with respect to S-adenosyl-L-methionine and as a noncompetitive inhibitor with respect to the isoflavone substrate [7].

Recent advances have identified additional O-methyltransferases with potential roles in 5-O-methylgenistein biosynthesis. GmIOMT1 from soybean represents a unique type of cation-dependent O-methyltransferase that requires zinc ions for optimal activity [12]. Unlike traditional plant O-methyltransferases, GmIOMT1 belongs to the cation-dependent OMT family and exhibits highest activity with zinc cations among all metal ions tested [12]. This enzyme demonstrates induced S-adenosyl-L-methionine binding under biotic stress conditions, suggesting regulatory mechanisms that modulate methyltransferase activity in response to environmental stimuli [12].

Enzymatic substrate promiscuity varies significantly among different O-methyltransferases [6]. While caffeoyl-coenzyme A O-methyltransferases exhibit strict specificity for aromatic vicinal dihydroxy groups, flavonoid O-methyltransferases demonstrate broader substrate acceptance, capable of methylating various hydroxycinnamic acids, flavonoids, and isoflavonoids [6] [4]. The observed substrate promiscuity resides in two critical regions: the N-terminus and a variable insertion loop near the C-terminus, which displays the lowest degree of sequence conservation between enzyme subfamilies [6].

EnzymeEC NumberPrimary SubstrateProductCofactor RequirementPlant Source
Isoflavone 7-O-methyltransferase (I7OMT)EC 2.1.1.150DaidzeinIsoformononetinSAM, Mg²⁺Medicago sativa
Isoflavone 4'-O-methyltransferase (I4'OMT)EC 2.1.1.46IsoliquiritigeninFormononetinSAM, Mg²⁺Medicago truncatula
2-Hydroxyisoflavanone 4'-O-methyltransferase (HI4'OMT)EC 2.1.1.2122,7,4'-Trihydroxyisoflavanone4'-O-Methylated isoflavanoneSAMMedicago truncatula
Isoflavone 5-O-methyltransferase (I5OMT)Not assignedGenistein5-O-MethylgenisteinSAMLupinus luteus
GmIOMT1 (Cation-dependent OMT)Not assigned6-HydroxydaidzeinGlyciteinSAM, Zn²⁺Glycine max
PlOMT9 (Pueraria lobata OMT)Not assignedIsoflavonesVarious methylated isoflavonesSAM, Mg²⁺Pueraria lobata

Metabolic Precursors in Leguminous Plants

The biosynthetic pathway leading to 5-O-Methylgenistein originates from the phenylpropanoid pathway, a fundamental metabolic route that converts phenylalanine into diverse secondary metabolites [13] [14]. In leguminous plants, this pathway provides the essential building blocks for isoflavonoid biosynthesis through a series of precisely regulated enzymatic transformations [15] [16].

The phenylpropanoid pathway initiates with phenylalanine ammonia-lyase (PAL), which catalyzes the deamination of L-phenylalanine to trans-cinnamic acid [13] [17]. Subsequent hydroxylation by cinnamic acid 4-hydroxylase (C4H) produces p-coumaric acid, which is then activated to p-coumaroyl-coenzyme A by 4-coumarate-coenzyme A ligase (4CL) [13] [18]. These three enzymes constitute the core phenylpropanoid pathway that supplies activated phenylpropanoid units for flavonoid and isoflavonoid biosynthesis [19] [20].

The committed step toward isoflavonoid biosynthesis involves chalcone synthase (CHS), which catalyzes the condensation of p-coumaroyl-coenzyme A with three molecules of malonyl-coenzyme A to yield naringenin chalcone [13] [15]. In leguminous plants, chalcone reductase (CHR) acts in concert with CHS to produce isoliquiritigenin, the precursor to 5-deoxy isoflavonoids [13] [18]. The presence of CHR is characteristic of legumes and distinguishes their isoflavonoid biosynthetic capacity from non-leguminous plants [15].

Chalcone isomerase (CHI) converts naringenin chalcone and isoliquiritigenin to their corresponding flavanones, naringenin and liquiritigenin, respectively [13] [21]. These flavanones serve as direct substrates for isoflavone synthase (IFS), a cytochrome P450 enzyme that catalyzes the critical aryl migration reaction [22] [23]. IFS performs a coupled hydroxylation and aryl ring migration, converting naringenin to 2-hydroxynaringenin and liquiritigenin to 2-hydroxyliquiritigenin [23] [24].

The 2-hydroxyisoflavanone intermediates are inherently unstable and undergo spontaneous or enzymatic dehydration catalyzed by 2-hydroxyisoflavanone dehydratase (HID) to form the corresponding isoflavones [22] [23]. This dehydration reaction yields genistein from 2-hydroxynaringenin and daidzein from 2-hydroxyliquiritigenin, establishing the core isoflavone structures that serve as substrates for subsequent methylation reactions [13] [25].

In soybean and related legumes, flavonoid 6-hydroxylase (F6H) introduces an additional hydroxyl group at the 6-position of liquiritigenin, creating 6-hydroxyliquiritigenin [26]. Following IFS and HID action, this pathway produces 6-hydroxydaidzein, which serves as the immediate precursor for glycitein biosynthesis through the action of specialized O-methyltransferases [26] [12].

The cellular compartmentalization of isoflavonoid biosynthesis involves coordination between cytoplasmic and endoplasmic reticulum-localized enzymes [27] [28]. The phenylpropanoid pathway enzymes PAL, C4H, and 4CL operate in the cytoplasm, while IFS is anchored to the endoplasmic reticulum [27]. This subcellular organization facilitates metabolic channeling and prevents the accumulation of potentially toxic intermediates [28].

Metabolic flux toward 5-O-Methylgenistein biosynthesis is regulated by the coordinated expression of pathway genes and the availability of precursor molecules [29] [30]. Transcriptional regulation involves MYB transcription factors that activate the expression of CHS, CHI, and IFS genes, thereby controlling the flux of metabolites toward isoflavonoid production [22] [31]. Environmental factors, including biotic and abiotic stress, significantly influence the expression of these biosynthetic genes and the accumulation of methylated isoflavonoids [32] [33].

CompoundPathway StageKey EnzymesCellular LocationMolecular Formula
PhenylalaninePhenylpropanoid pathway entryPAL, C4H, 4CLCytoplasmC₉H₁₁NO₂
p-Coumaroyl-CoAActivated phenylpropanoid unit4CLCytoplasmC₁₂H₁₂O₄S
Naringenin chalconeFirst flavonoid intermediateCHSCytoplasmC₁₅H₁₂O₅
IsoliquiritigeninChalcone precursorCHS, CHRCytoplasmC₁₅H₁₂O₄
NaringeninFlavanone precursorCHICytoplasmC₁₅H₁₂O₅
LiquiritigeninFlavanone precursorCHICytoplasmC₁₅H₁₂O₄
2-HydroxynaringeninIsoflavanone intermediateIFSEndoplasmic reticulumC₁₅H₁₂O₆
2-HydroxyliquiritigeninIsoflavanone intermediateIFSEndoplasmic reticulumC₁₅H₁₂O₅
GenisteinMajor isoflavoneHIDCytoplasmC₁₅H₁₀O₅
DaidzeinMajor isoflavoneHIDCytoplasmC₁₅H₁₀O₄
6-HydroxydaidzeinGlycitein precursorF6HCytoplasmC₁₅H₁₀O₅

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

4569-98-6

Wikipedia

5-O-Methylgenistein

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]

Dates

Last modified: 08-16-2023

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